3-Chloro-4-(trifluorométhoxy)benzonitrile

Vue d'ensemble

Description

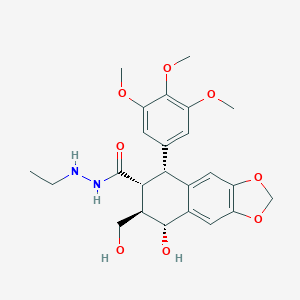

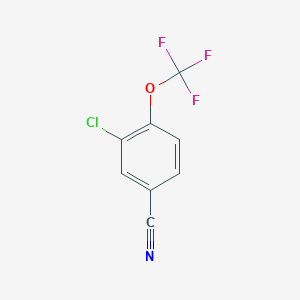

3-Chloro-4-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3ClF3NO. It is a significant intermediate in organic synthesis, widely used in the pharmaceutical, pesticide, and chemical synthesis fields . The compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and a nitrile group attached to a benzene ring.

Applications De Recherche Scientifique

3-Chloro-4-(trifluoromethoxy)benzonitrile has a wide range of applications in scientific research:

Pharmaceuticals: It is used in the synthesis of antibiotics, anti-cancer drugs, and anti-gout drugs.

Pesticides: The compound serves as an intermediate in the production of various pesticides.

Chemical Synthesis: It is employed in the synthesis of complex organic molecules and as a building block in various chemical reactions.

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with peripheral sensory trigeminal nerves .

Mode of Action

It’s worth noting that similar compounds have been found to participate in nickel-catalyzed arylcyanation reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s important to note that the compound should be stored in a sealed, dry environment at room temperature for optimal stability .

Méthodes De Préparation

3-Chloro-4-(trifluoromethoxy)benzonitrile is generally prepared through a multi-step synthetic route:

Reaction of p-phenol with thionyl chloride: This step generates p-phenol sulfoxide.

Reaction of p-phenol sulfoxide with trifluoroformic acid: This step produces 3-chloro-4-(trifluoromethoxy)benzonitrile.

Analyse Des Réactions Chimiques

3-Chloro-4-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Comparaison Avec Des Composés Similaires

3-Chloro-4-(trifluoromethoxy)benzonitrile can be compared with other similar compounds, such as:

4-(Trifluoromethyl)benzonitrile: This compound is a key intermediate in the synthesis of fluvoxamine and participates in nickel-catalyzed arylcyanation reactions.

3-(Trifluoromethyl)benzonitrile:

The uniqueness of 3-Chloro-4-(trifluoromethoxy)benzonitrile lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Propriétés

IUPAC Name |

3-chloro-4-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKCOGUNHYXLND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378745 | |

| Record name | 3-chloro-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129604-26-8 | |

| Record name | 3-chloro-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)